molecular formula C7H10NO5- B12531041 4-(1-Formamidoethoxy)-4-oxobutanoate CAS No. 840488-62-2

4-(1-Formamidoethoxy)-4-oxobutanoate

Cat. No.: B12531041
CAS No.: 840488-62-2
M. Wt: 188.16 g/mol
InChI Key: GQWTXEQVENNTKV-UHFFFAOYSA-M
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Description

4-(1-Formamidoethoxy)-4-oxobutanoate is an organic compound with the molecular formula C7H11NO5 It is a derivative of butanoic acid and contains both formamido and ethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Formamidoethoxy)-4-oxobutanoate typically involves the reaction of butanoic acid derivatives with formamide and ethoxy compounds. One common method is the esterification of butanoic acid with ethanol to form ethyl butanoate, followed by the introduction of the formamido group through a formylation reaction. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification and formylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(1-Formamidoethoxy)-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy or formamido groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(1-Formamidoethoxy)-4-oxobutanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Formamidoethoxy)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The formamido group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. Additionally, the ethoxy group can modulate the compound’s solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Formamidoethoxy)-4-oxobutanoic acid
  • Ethyl 1-formamido-4-oxo-2,6-diphenyl-cyclohexanecarboxylate

Uniqueness

4-(1-Formamidoethoxy)-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

840488-62-2

Molecular Formula

C7H10NO5-

Molecular Weight

188.16 g/mol

IUPAC Name

4-(1-formamidoethoxy)-4-oxobutanoate

InChI

InChI=1S/C7H11NO5/c1-5(8-4-9)13-7(12)3-2-6(10)11/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11)/p-1

InChI Key

GQWTXEQVENNTKV-UHFFFAOYSA-M

Canonical SMILES

CC(NC=O)OC(=O)CCC(=O)[O-]

Origin of Product

United States

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